Hexaaquairon(II) Redox Kinetics: Electrochemical Exchange Rate Constants vs. Transition-Metal Aqua Couples
The electrochemical exchange rate constant (keₑₓ) for the Feₐq³⁺/²⁺ couple is lower than that of Ruₐq³⁺/²⁺ but higher than that of Euₐq³⁺/²⁺ and Crₐq³⁺/²⁺, positioning [Fe(H₂O)₆]²⁺ at an intermediate position in the outer-sphere electron-transfer reactivity sequence [1]. Notably, the homogeneous self-exchange rate constant (khₑₓ) for Feₐq³⁺/²⁺ extracted from cross-reaction data is at least 10-fold lower than the directly measured value, an anomaly not observed for Ru, V, or Eu aqua couples, reflecting unique inner-shell reorganization characteristics [2].
| Evidence Dimension | Work-corrected electrochemical exchange rate constant (keₑₓ) at mercury electrodes |
|---|---|
| Target Compound Data | Feₐq³⁺/²⁺: intermediate keₑₓ (specific numerical value not reported in abstract; relative position established) |
| Comparator Or Baseline | Reactivity sequence: Ruₐq³⁺/²⁺ > Vₐq³⁺/²⁺ > Feₐq³⁺/²⁺ ≈ Euₐq³⁺/²⁺ > Crₐq³⁺/²⁺ |
| Quantified Difference | Feₐq³⁺/²⁺ keₑₓ positioned between Vₐq³⁺/²⁺ (faster) and Euₐq³⁺/²⁺ (slower); Feₐq³⁺/²⁺ khₑₓ at least 10-fold lower than directly measured self-exchange value |
| Conditions | Aqueous solution; mercury electrode; outer-sphere electron-transfer conditions; work-corrected rate constants |
Why This Matters
This quantitative reactivity ranking enables rational selection of [Fe(H₂O)₆]²⁺-based redox couples for electrochemical applications requiring predictable intermediate electron-transfer kinetics, distinct from faster (Ru) or slower (Cr) alternatives.
- [1] Hupp, J.T., & Weaver, M.J. (1983). Electrochemical and homogeneous exchange kinetics for transition-metal aqua couples: anomalous behavior of hexaaquairon(III/II). Inorganic Chemistry, 22(18), 2557-2564. View Source
- [2] Hupp, J.T., & Weaver, M.J. (1983). Electrochemical and homogeneous exchange kinetics for transition-metal aqua couples: anomalous behavior of hexaaquairon(III/II). Inorganic Chemistry, 22(18), 2557-2564. View Source
